molecular formula C6H5IN2O2 B1397879 5-Iodo-2-methyl-3-nitropyridine CAS No. 905439-49-8

5-Iodo-2-methyl-3-nitropyridine

Cat. No. B1397879
CAS RN: 905439-49-8
M. Wt: 264.02 g/mol
InChI Key: QLXUGOYUTFGIFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Vibrational Spectral Studies

5-Iodo-2-methyl-3-nitropyridine and similar compounds have been the subject of vibrational spectral studies. Research by Balachandran, Lakshmi, and Janaki (2012) focused on the conformational stability of similar nitropyridines, utilizing infrared absorption and Raman spectroscopy combined with Density Functional Theory (DFT) simulations. Their study provided insights into molecular stability and bond strength through vibrational analyses (Balachandran, Lakshmi, & Janaki, 2012).

Antitumor Activity

Compounds related to 5-Iodo-2-methyl-3-nitropyridine have been explored for their antitumor properties. Temple et al. (1992) observed antitumor activity in mice for oximes of similar nitropyridine derivatives. These compounds act as precursors to active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, known for their potent antimitotic properties (Temple, Rener, Waud, & Noker, 1992).

Chemical Synthesis and Reactivity

The reactivity and synthesis of 3-nitropyridines, closely related to 5-Iodo-2-methyl-3-nitropyridine, have been studied extensively. Bakke and Svensen (2001) reported on the oxidative amination of 3-nitropyridines, achieving high regioselectivity. This study enhances understanding of substitution reactions in nitropyridines (Bakke & Svensen, 2001).

Fluorescent Probes Development

Research has been conducted on the development of fluorescent probes using aminoethylpyridine-based compounds. Singh et al. (2020) designed and synthesized fluorescent compounds based on 2-aminoethylpyridine, demonstrating their application in detecting metal ions in aqueous media. Such studies are crucial for developing new methods for detecting and estimating trace elements in environmental and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Molecular and Crystal Structures Analysis

The molecular and crystal structures of nitropyridines have been analyzed to understand their stability and bonding. Bryndal et al. (2012) investigated the structures of nitropyridine derivatives using X-ray studies and DFT methods. Such research provides deeper insights into the chemical and physical properties of these compounds (Bryndal et al., 2012).

Quantum Chemical Studies

Sivaprakash et al. (2019) conducted quantum chemical studies on 2-amino-3-methyl-5-nitropyridine, a compound similar to 5-Iodo-2-methyl-3-nitropyridine. Their research utilized DFT methods to analyze molecular structure, vibrational frequencies, and electron density distribution, contributing to a better understanding of the electronic properties of nitropyridines (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Safety And Hazards

The safety data sheet for similar compounds like “2-Nitropyridine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-iodo-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXUGOYUTFGIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732028
Record name 5-Iodo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methyl-3-nitropyridine

CAS RN

905439-49-8
Record name 5-Iodo-2-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905439-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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